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Abstract

T-1105, a pyrazinecarboxamide derivative and the non-fluorinated analogue of Favipiravir (T-
705), is a broad-spectrum antiviral agent targeting the RNA-dependent RNA polymerase
(RdRp) of numerous RNA viruses. As a prodrug, T-1105 requires intracellular conversion to its
active triphosphate form, T-1105-ribofuranosyl-5'-triphosphate (T-1105-RTP), by host cell
enzymes. This active metabolite is then recognized by viral RdRp as a purine nucleotide mimic.
Its incorporation into the nascent viral RNA strand leads to the inhibition of viral replication
through mechanisms including chain termination and lethal mutagenesis. This document
provides a detailed overview of the T-1105 inhibition pathway, its metabolic activation, antiviral
spectrum, and the experimental protocols used for its characterization.

Mechanism of Action: Viral RARp Inhibition

The antiviral activity of T-1105 is contingent upon its intracellular conversion to the active
metabolite, T-1105-RTP.[1][2] This active form functions as a competitive inhibitor of the viral
RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and
transcription of the genome of many RNA viruses.[3]

The mechanism of inhibition involves two primary proposed pathways:
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e Chain Termination: T-1105-RTP is recognized by the viral RdRp and incorporated into the
elongating viral RNA strand. The presence of the modified base can halt further extension of
the RNA chain, effectively terminating the replication process.

o Lethal Mutagenesis: The incorporation of T-1105-RTP can lead to ambiguity in base pairing
during subsequent rounds of replication. This increases the mutation rate within the viral
genome to a level that is unsustainable, resulting in the production of non-viable viral

progeny.[4]

Crucially, T-1105-RTP shows selective inhibition of viral RARp and does not significantly inhibit
host DNA-dependent DNA or RNA polymerases, which accounts for its therapeutic window.[5]
The viral RdRp is an ideal target as it is essential for the virus and absent in host mammalian
cells.[6]
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Figure 1: T-1105-RTP competitively inhibits viral RdRp.
Metabolic Activation Pathway
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T-1105 is a prodrug that must undergo a three-step intracellular conversion to become
pharmacologically active. This metabolic activation is entirely dependent on host cell enzymatic
machinery.

e Monophosphorylation: T-1105 is converted to T-1105-ribofuranosyl-5'-monophosphate (T-
1105-RMP). This initial and rate-limiting step is catalyzed by the host enzyme hypoxanthine-
guanine phosphoribosyltransferase (HGPRT).[1][5][7][8] Studies have shown that T-1105 is a
poor substrate for HGPRT, which can limit its activation efficiency.[1][5]

e Diphosphorylation: T-1105-RMP is subsequently phosphorylated by host cellular kinases to
form T-1105-ribofuranosyl-5'-diphosphate (T-1105-RDP).

» Triphosphorylation: A final phosphorylation step, also mediated by host cellular kinases,
converts T-1105-RDP into the active T-1105-ribofuranosyl-5'-triphosphate (T-1105-RTP).

The efficiency of this activation pathway can be cell-line dependent. For example, inefficient
conversion of the monophosphate to the diphosphate form has been identified as a bottleneck
in A549, Vero, and HEK293T cells, whereas activation is more efficient in MDCK cells.[1][2]
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Figure 2: Intracellular metabolic activation pathway of T-1105.

Quantitative Antiviral Activity

The antiviral efficacy of T-1105 and its analogue T-705 has been evaluated against a wide
array of RNA viruses. The 50% effective concentration (ECso) varies depending on the virus
and the cell line used for the assay, reflecting differences in both viral polymerase susceptibility
and host cell metabolic activation.[1][2] While specific data for T-1105 is less prevalent, the
extensive data for T-705 provides a strong reference for its expected spectrum of activity.

Table 1: In Vitro Antiviral Activity of T-705 (Favipiravir)
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Virus
. Virus Cell Line Assay Type ECso (MM) Reference
Family
Orthomyxo Influenza A Plaque --INVALID-
. MDCK . 0.04-1.74
viridae (H1N1) Reduction LINK--
Influenza A Yield
MDCK _ 13-7.7 [9]
(H5N1) Reduction
Plaque --INVALID-
Influenza B MDCK ] 0.13-1.08
Reduction LINK--
. o CPE
Arenaviridae Junin Virus Vero ) 51-57 [9]
Reduction
Pichinde CPE
] Vero ) 51-57 9]
Virus Reduction
_ Yield
Lassa Virus Vero ] 10.8 (ECo90) [5]
Reduction
. Rift Valley CPE
Bunyaviridae i Vero ) 32-191 [9]
Fever Virus Reduction
Sandfly Fever CPE
] Vero ] 32-191 9]
Virus Reduction
o Yellow Fever CPE
Flaviviridae _ Vero _ 335 [9]
Virus Reduction
] o Foot-and-
Picornavirida CPE --INVALID-
Mouth BHK-21 ] 89
e Reduction LINK--

Disease Virus

| Coronaviridae | SARS-CoV-2 | Vero | CPE Reduction | 100 - 200 |[4] |

Table 2: Biochemical Polymerase Inhibition by T-705-RTP
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Viral Polymerase Assay Type ICs0 (M) Reference
Influenza Virus 32P-GTP

. 0.341 [5]
RdRp Incorporation

Host Polymerase (for

comparison)

Human DNA
>1000 [5]
Polymerase a, 3, y

| Human RNA Polymerase Il | - | 905 |[5] |

Key Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell
death.

Principle: In the absence of an effective antiviral, viral replication leads to morphological
changes in the host cell monolayer, culminating in cell death (cytopathic effect). An effective
antiviral agent will inhibit viral replication and preserve the integrity of the cell monolayer. Cell
viability is typically quantified using a colorimetric or fluorometric readout after staining.

Detailed Methodology:

o Cell Seeding: Seed a susceptible host cell line (e.g., MDCK, Vero) into 96-well microplates at
a density that will form a confluent monolayer after 18-24 hours of incubation.

o Compound Preparation: Prepare serial dilutions of T-1105 in cell culture medium.

o Treatment: Once cells are confluent, remove the growth medium and add the diluted T-1105
solutions to the wells. Include "cell control" (medium only, no virus) and "virus control"
(medium with no drug, but with virus) wells.

 Infection: Add the challenge virus at a pre-determined multiplicity of infection (MOI) to all
wells except the cell control wells.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5713175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5713175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5713175/
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Incubation: Incubate the plates at 37°C in a 5% CO:z incubator for 48-72 hours, or until at
least 80-90% CPE is visible in the virus control wells.

e Quantification:
o Remove the medium from the wells.

o Add a cell viability staining solution, such as 0.1% Crystal Violet or a Neutral Red solution,
and incubate for a specified time.[9]

o Gently wash the plates to remove excess stain.

o Solubilize the stain taken up by viable cells using a suitable solvent (e.g., methanol or an
ethanol/acetic acid solution).

o Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Crystal Violet)
using a microplate reader.

o Data Analysis: Calculate the percentage of cell protection relative to the cell and virus
controls. The ECso value is determined by plotting the percent inhibition against the log of the
drug concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the concentration of an antiviral required to reduce the number of
infectious viral particles, measured as plaques.

Principle: A viral plague is a localized area of cell death and lysis on a confluent monolayer,
initiated by a single infectious virus particle. A semi-solid overlay medium restricts the spread of
progeny virions, ensuring that each plaque is a distinct infectious unit. The effectiveness of an
antiviral is measured by the reduction in the number of these plaques.

Detailed Methodology:

o Cell Seeding: Prepare confluent monolayers of a susceptible host cell line in 6-well or 12-
well plates.
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e Virus-Compound Incubation: In separate tubes, prepare serial dilutions of T-1105. Mix each
dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU).
Incubate this mixture at 37°C for 1 hour.

o Adsorption: Remove the culture medium from the cell monolayers and inoculate them with
the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.

o Overlay Application: Carefully aspirate the inoculum and gently add a semi-solid overlay
medium (e.g., containing 0.6% agarose or Avicel) to each well. The overlay should contain
the corresponding concentration of T-1105.

 Incubation: Incubate the plates at 37°C in a CO:z incubator for a period sufficient for plagues
to form (typically 2-5 days, depending on the virus).

e Plague Visualization:

[¢]

Fix the cells, for example, with a 10% formaldehyde solution.

[e]

Carefully remove the overlay.

o

Stain the cell monolayer with a solution like 0.1% Crystal Violet for 15-30 minutes.

[¢]

Gently wash the wells with water to remove excess stain. Plagues will appear as clear,
unstained zones against the purple background of viable cells.

o Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque
reduction compared to the virus control (no drug). The ECso is the concentration of T-1105
that reduces the plaque count by 50%.

In Vitro RARp Inhibition Assay (Primer Extension Assay)

This biochemical assay directly measures the inhibitory effect of the active drug metabolite (T-
1105-RTP) on the enzymatic activity of purified viral RARp.

Principle: The activity of purified viral RdRp is measured by its ability to extend a short, labeled
RNA primer that is annealed to a longer RNA template. In the presence of ribonucleoside
triphosphates (NTPs), the polymerase adds nucleotides to the primer. The inhibition of this
extension by T-1105-RTP is visualized and quantified.
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Detailed Methodology:
e Reagents:
o Purified recombinant viral RARp complex (e.qg., influenza virus PA/PB1/PB2).

o RNA primer/template duplex: A short RNA primer (e.g., labeled with a 5' fluorescent dye
like Cy5) annealed to a longer, unlabeled RNA template.

o Reaction Buffer: Containing Tris-HCI, MgClz, KCI, and DTT.
o Natural NTPs (ATP, GTP, CTP, UTP).

o T-1105-RTP (the active metabolite, which must be chemically or enzymatically
synthesized).

e Reaction Setup:

o In a microcentrifuge tube, combine the reaction buffer, the RNA primer/template duplex,
and the purified RdRp enzyme.

o Add varying concentrations of T-1105-RTP to the reaction tubes. Include a no-drug
control.

o Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

Initiation: Start the polymerase reaction by adding a mixture of all four natural NTPs.

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

Quenching: Stop the reaction by adding a quench buffer containing EDTA and formamide.

Product Analysis:
o Denature the RNA products by heating.

o Separate the extended RNA products from the unextended primer by size using
denaturing polyacrylamide gel electrophoresis (Urea-PAGE).
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o Visualize the fluorescently labeled RNA bands using an appropriate gel imaging system.

o Data Analysis: Quantify the intensity of the bands corresponding to the full-length extended
product and the unextended primer. The ICso value is the concentration of T-1105-RTP that
reduces the amount of extended product by 50% compared to the no-drug control.

Conclusion

T-1105 represents a significant broad-spectrum antiviral scaffold that operates through the
targeted inhibition of viral RNA-dependent polymerase. Its efficacy is dependent on a host-
mediated metabolic activation pathway, which can be a limiting factor in certain cellular
environments. The dual mechanisms of chain termination and lethal mutagenesis provide a
robust barrier to viral replication. The technical protocols detailed herein—CPE inhibition,
plague reduction, and in vitro polymerase assays—are fundamental tools for the continued
evaluation and development of T-1105 and other next-generation polymerase inhibitors for the
treatment of a wide range of RNA viral diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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